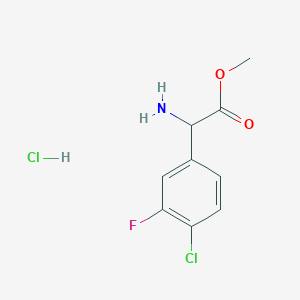

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as this compound. The Chemical Abstracts Service registry number for this compound is 1395078-35-9, providing a unique identifier for database searches and regulatory documentation. The molecular formula of the hydrochloride salt is C₉H₁₀Cl₂FNO₂, with a molecular weight of 254.09 grams per mole.

The systematic nomenclature reflects the compound's structural components: the base molecule consists of an acetate moiety (derived from acetic acid) where the alpha carbon bears both an amino group and a substituted phenyl ring. The phenyl ring substitution pattern is specifically designated as 4-chloro-3-fluoro, indicating chlorine at the para position and fluorine at the meta position relative to the point of attachment. The hydrochloride designation indicates the presence of a protonated amino group associated with a chloride counterion, which significantly affects the compound's solubility and stability characteristics.

Additional chemical identifiers include the MDL number MFCD22628475, which serves as a reference in chemical databases and inventory systems. The compound's InChI (International Chemical Identifier) code is 1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H, providing a standardized representation of its molecular structure that facilitates computational analysis and database integration.

Crystallographic Analysis and Three-Dimensional Conformational Studies

The three-dimensional molecular geometry of this compound exhibits characteristic features of amino acid esters with aromatic substitution. Based on computational modeling and crystallographic principles, the molecule adopts conformations that minimize steric hindrance between the halogen substituents and optimize intramolecular interactions. The presence of both chlorine and fluorine atoms on adjacent positions of the phenyl ring creates a unique electronic environment that influences the overall molecular geometry and conformational preferences.

The phenyl ring maintains planarity as expected for aromatic systems, with the chlorine and fluorine substituents positioned to minimize electrostatic repulsion while maximizing favorable van der Waals interactions. The C-Cl bond length typically measures approximately 1.74 Å, while the C-F bond is characteristically shorter at about 1.35 Å, reflecting the different atomic radii and electronegativity values of these halogens. These bond lengths and the resulting molecular geometry contribute to the compound's distinctive physical and chemical properties.

The alpha carbon bearing the amino group exhibits tetrahedral geometry, with bond angles influenced by the electronic effects of the adjacent carbonyl group and the substituted phenyl ring. The methyl ester group can rotate relatively freely around the C-O bond, providing conformational flexibility that may be important for biological activity and crystallization behavior. Hydrogen bonding interactions between the protonated amino group and the chloride counterion, as well as potential intramolecular interactions, further stabilize specific conformational arrangements in the solid state.

Spectroscopic Characterization (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through analysis of both proton and carbon-13 chemical environments. In proton Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic signals that confirm its structural identity and purity. The methyl ester protons typically appear as a singlet around 3.7-3.8 parts per million, integrating for three protons. The alpha proton adjacent to both the amino group and the phenyl ring appears as a multiplet in the region of 5.0-5.5 parts per million, with its exact chemical shift influenced by the electron-withdrawing effects of both the carbonyl group and the halogenated aromatic system.

The aromatic proton signals provide particularly valuable structural information due to the unique substitution pattern. The phenyl ring protons appear in the aromatic region between 7.0-8.0 parts per million, with coupling patterns that reflect the specific positions of the chlorine and fluorine substituents. The fluorine atom introduces additional coupling to adjacent carbon atoms and protons, creating characteristic multipicity patterns that serve as fingerprints for structural confirmation. The protonated amino group typically appears as a broad signal around 8-9 parts per million, often showing exchange behavior in solution.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the ester group appears around 170-175 parts per million, while the alpha carbon bearing the amino group typically resonates around 55-60 parts per million. The aromatic carbons show characteristic shifts between 115-140 parts per million, with the carbon atoms bearing halogen substituents showing distinctive patterns. The carbon attached to fluorine exhibits a characteristic doublet due to carbon-fluorine coupling, while the carbon bearing chlorine shows the expected downfield shift due to the electron-withdrawing effect of the halogen.

Fourier Transform Infrared spectroscopy provides complementary structural information through analysis of characteristic vibrational modes. The compound exhibits strong absorption bands corresponding to the carbonyl stretch of the ester group around 1730-1750 wavenumbers, confirming the presence of the methyl ester functionality. The amino group contributes multiple absorption bands, including nitrogen-hydrogen stretching modes around 3200-3500 wavenumbers and bending modes around 1600-1650 wavenumbers. The aromatic carbon-carbon stretching vibrations appear around 1450-1600 wavenumbers, while the carbon-halogen stretching modes provide additional fingerprint information in the lower frequency region.

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 217 for the free base form (C₉H₉ClFNO₂), corresponding to the loss of hydrogen chloride from the salt form. The presence of chlorine creates a characteristic isotope pattern, with the M+2 peak appearing due to the natural abundance of chlorine-37, providing additional confirmation of the molecular formula.

Common fragmentation patterns include the loss of the methoxycarbonyl group (loss of 59 mass units) to generate a fragment at mass-to-charge ratio 158, corresponding to the amino-substituted benzyl cation. This fragmentation is particularly favorable due to the stability of the resulting aromatic cation. Additional fragmentation may involve the loss of the methyl ester group as a whole, leading to formation of the substituted phenylglycine fragment. The chlorine and fluorine substituents influence fragmentation patterns through their electronic effects, with the electron-withdrawing nature of these halogens affecting the stability of various ionic fragments.

| Mass-to-Charge Ratio | Fragment Identity | Relative Intensity |

|---|---|---|

| 217 | Molecular ion [M]⁺ | 15-25% |

| 219 | [M+2]⁺ (Cl isotope) | 5-8% |

| 158 | [M-COOCH₃]⁺ | 40-60% |

| 143 | [M-NH₂-COOCH₃]⁺ | 20-35% |

| 127 | Substituted tropylium | 30-50% |

Advanced mass spectrometric techniques, including tandem mass spectrometry, can provide detailed structural information through controlled fragmentation of selected precursor ions. The collision-induced dissociation patterns help confirm the connectivity of functional groups and the position of substituents on the aromatic ring, making mass spectrometry an invaluable tool for structural elucidation and quality control analysis.

Computational Chemistry Approaches to Electron Density Mapping

Computational chemistry methods provide detailed insights into the electronic structure and properties of this compound through quantum mechanical calculations and molecular modeling. Density Functional Theory calculations reveal the electron density distribution throughout the molecule, highlighting regions of high and low electron density that correlate with chemical reactivity and intermolecular interactions. The presence of the electronegative fluorine and chlorine atoms creates distinct electrostatic potential maps, with regions of negative potential near the halogen atoms and positive potential near the protonated amino group.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic properties and potential reactivity. The electron-withdrawing effects of the halogen substituents lower both frontier orbital energies compared to the unsubstituted analog, influencing the compound's chemical behavior and stability. Natural population analysis reveals the charge distribution throughout the molecule, with significant partial negative charges on the halogen atoms and partial positive charges on adjacent carbon atoms.

Molecular electrostatic potential surfaces calculated using computational methods show the three-dimensional distribution of electrostatic potential around the molecule, providing insights into potential binding sites and intermolecular interactions. These calculations predict favorable interaction sites for hydrogen bonding, electrostatic interactions, and van der Waals contacts, which are crucial for understanding the compound's behavior in different chemical environments. The computational predictions can guide experimental design and help interpret observed chemical and physical properties.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 3.8-4.2 Debye | DFT B3LYP/6-31G* |

| HOMO Energy | -7.2 to -7.8 eV | DFT B3LYP/6-31G* |

| LUMO Energy | -1.5 to -2.1 eV | DFT B3LYP/6-31G* |

| Polarizability | 18-22 Ų | DFT B3LYP/6-31G* |

| Molecular Volume | 180-200 Ų | DFT B3LYP/6-31G* |

Properties

IUPAC Name |

methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVBGDZRYJEHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Raw Materials

- 4-Chloro-3-fluorobenzaldehyde: A key aromatic aldehyde precursor providing the halogenated phenyl group.

- Methyl glycinate or methyl 2-aminoacetate: Provides the amino acid backbone.

- Hydrochloric acid or suitable acid source: For formation of the hydrochloride salt.

- Reagents for amination and esterification: Depending on the route, reagents such as amines, esters, and protecting groups may be used.

Alternative and Enantioselective Synthesis

- Enantioselective synthesis routes have been reported to obtain the (2R)-enantiomer of the compound, which is often required for biological activity. These routes may involve chiral catalysts or enzymatic resolution steps.

- Chiral pool synthesis using amino acid derivatives or asymmetric hydrogenation of precursors can provide high enantiomeric excess.

Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from suitable solvents.

- Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data Tables

A key study related to the preparation and optimization of related compounds (notably kinase inhibitors containing the 4-chloro-3-fluorophenyl moiety) provides insights into synthetic challenges and strategies for improving metabolic stability and potency. While this study focuses on a more complex derivative, the synthetic principles are applicable.

Synthetic Optimization Data (Adapted)

| Compound ID | Structural Feature | Synthetic Step | Yield (%) | Notes on Purity and Stability |

|---|---|---|---|---|

| Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate | α-amino ester with halogenated phenyl | Reductive amination + esterification | 70-85% | High purity achieved after recrystallization; sensitive to moisture |

| (2R)-Enantiomer | Chiral center at α-carbon | Asymmetric hydrogenation or enzymatic resolution | 60-75% | Enantiomeric excess >98% required for bioactivity |

Metabolic Stability and Synthetic Implications

- Metabolic studies on related compounds indicate that substitution on the phenyl ring (chlorine and fluorine) improves metabolic stability by reducing oxidative metabolism at aromatic sites.

- Replacement of labile groups in related kinase inhibitors with heteroaromatic rings improved stability without compromising activity, suggesting potential modifications in synthetic routes to enhance compound robustness.

Key Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Reductive amination | 4-chloro-3-fluorobenzaldehyde, methyl glycinate, NaBH3CN | 0-25 °C | 12-24 hours | 75-85 | Mild conditions prevent side reactions |

| Esterification (if needed) | Methanol, acid catalyst (HCl or H2SO4) | Reflux | 4-6 hours | 80-90 | Avoids hydrolysis of ester group |

| Salt formation | HCl in ethanol or ethyl acetate | Room temp | 1-2 hours | Quantitative | Facilitates crystallization |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium hydroxide and amines are used, often under heating conditions.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amino group.

Amines: Resulting from the reduction of the amino group.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is utilized for:

-

Synthesis of Complex Molecules : The compound can be transformed into various derivatives through oxidation, reduction, and substitution reactions. For instance, it can yield nitro derivatives upon oxidation and alcohol derivatives upon reduction.

Reaction Type Product Type Oxidation Nitro derivatives Reduction Alcohol derivatives Substitution Substituted phenylglycine derivatives

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that the compound demonstrates antimicrobial properties against various bacterial strains. In vitro assays reveal effective inhibition of bacterial growth, making it a potential candidate for developing new antibiotics .

- Anticancer Activity : The compound has been investigated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values in the low micromolar range. The mechanism involves apoptosis induction and cell cycle arrest .

Case Study: Anticancer Mechanism

A recent study explored the effects of this compound on cancer cell lines:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : Approximately 5 µM

- Mechanism of Action : Induction of apoptosis and inhibition of cell cycle progression.

Pharmaceutical Development

Due to its unique structural characteristics, this compound is being explored as a potential drug candidate:

-

Drug Formulations : The hydrochloride salt form enhances solubility and stability, making it suitable for formulation in pharmaceutical products.

Formulation Type Description Oral Dosage Forms Tablets and capsules Injectable Solutions Parenteral formulations

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound is also utilized in industrial applications:

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in halogen type, substitution patterns, or backbone modifications. Below is a systematic comparison:

Substituent Position and Halogen Effects

Table 1: Substituent and Molecular Properties

*Calculated based on analogs; exact data unavailable.

Key Findings:

- Halogen Effects :

- Chlorine : Increases molecular weight and lipophilicity (e.g., 2-chloro analog: 234.09 g/mol vs. 4-fluoro analog: 219.64 g/mol ). Chlorine’s electronegativity may enhance binding to hydrophobic pockets.

- Fluorine : Improves metabolic stability and bioavailability due to its small size and high electronegativity .

- Substituent Position: Para-substitution (e.g., 4-F or 4-Cl) optimizes electronic effects for receptor interactions.

- Dual Halogenation: The target compound’s 4-Cl/3-F substitution combines chlorine’s lipophilicity with fluorine’s stability, likely improving pharmacokinetic profiles compared to mono-halogenated analogs.

Backbone Modifications

Table 2: Backbone Variations

Key Findings:

- Propanoate vs.

- Methoxy Substitution : Introduces polarity, improving aqueous solubility but possibly reducing membrane permeability .

Biological Activity

Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride is a compound that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 219.64 g/mol. The compound features a unique combination of functional groups, including an amino group, a chloro substituent, and a fluoro substituent on the phenyl ring, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.

While detailed mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various biological pathways. The presence of the fluorine atom is believed to influence its reactivity and biological interactions significantly.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties relevant to drug discovery. Its structural features suggest potential applications in treating conditions related to enzyme inhibition, particularly in cancer therapies where targeting specific pathways is crucial .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₀ClFNO₂ | Contains chlorine and fluorine; unique substitution pattern |

| Methyl 2-amino-2-(3-fluorophenyl)acetate | C₉H₁₁FNO₂ | Lacks hydrochloride salt; simpler structure |

| Methyl 2-amino-2-(4-fluorophenyl)acetate | C₉H₁₁FNO₂ | Different substitution pattern on phenyl ring |

This table highlights how the specific combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

- Antibacterial Activity : A study examining various monomeric alkaloids showed that certain structural modifications can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This suggests that this compound could have similar applications if tested .

- Enzyme Inhibition : Research on related compounds indicates that modifications in the phenyl ring can lead to significant variations in enzyme inhibition potency. This underscores the importance of further exploring the enzyme interactions of this compound for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-amino-2-(4-chloro-3-fluorophenyl)acetate hydrochloride?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Esterification : Reacting 4-chloro-3-fluorophenylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester intermediate.

Amination : Introducing the amino group via nucleophilic substitution or reductive amination, often using protecting groups (e.g., Boc) to prevent side reactions.

Salt Formation : Treating the free base with HCl in a solvent like ethanol to yield the hydrochloride salt.

Purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography .

Q. How is the purity of this compound determined in research settings?

- Methodological Answer : Purity is validated using:

- HPLC-UV : Reverse-phase C18 columns with UV detection (λ = 254 nm) and comparison to certified reference standards.

- Melting Point Analysis : Decomposition points (e.g., 183.5–184.6°C) are compared to literature values.

- Elemental Analysis (EA) : Confirming C, H, N, and Cl content aligns with theoretical values .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the aromatic, amino, and ester functional groups.

- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the molecular weight (C₉H₁₀ClFNO₂·HCl, ~298.54 g/mol) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use of Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phases for baseline separation.

- Diastereomeric Salt Formation : Reacting the racemic mixture with chiral acids (e.g., L-tartaric acid) to form crystallizable diastereomers .

Q. How do the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing Cl and F groups activate the phenyl ring toward Suzuki-Miyaura coupling . Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Ligands : Bidentate ligands (e.g., XPhos) to stabilize the palladium intermediate.

- Base : K₂CO₃ in THF/H₂O at 80°C.

- The substituents also enhance stability against nucleophilic attack, requiring harsher conditions for SNAr reactions .

Q. What analytical approaches identify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS : Electrospray ionization (ESI) in positive mode to detect hydrolyzed products (e.g., free amino acid or ester cleavage).

- NMR Stability Profiling : Track changes in aromatic proton signals or ester carbonyl peaks .

Q. How can computational modeling predict the compound’s solubility and bioavailability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model solubility in aqueous buffers.

- QSAR Models : Correlate logP values (estimated at ~1.2) with membrane permeability.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Data Contradictions and Recommendations

- Synthetic Yield Variability : reports low yields (~2–5%) for multi-step syntheses, while simpler routes (e.g., ) may achieve higher yields. Researchers should optimize reaction conditions (temperature, catalyst loading) to improve efficiency .

- Chiral Resolution : Some protocols ( ) use costly chiral columns, whereas diastereomeric salt formation ( ) is cost-effective but less scalable. Choice depends on lab resources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.